molecular formula C8H11BrClN B3116531 (S)-1-(3-bromophenyl)ethanamine hydrochloride CAS No. 2172274-44-9

(S)-1-(3-bromophenyl)ethanamine hydrochloride

Cat. No.: B3116531
CAS No.: 2172274-44-9
M. Wt: 236.53
InChI Key: JEZBIRPQFCGDRY-RGMNGODLSA-N
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Description

(S)-1-(3-bromophenyl)ethanamine hydrochloride is a chiral amine compound with a bromine atom attached to the phenyl ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromophenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylethylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position of the phenyl ring.

    Resolution: The racemic mixture of 1-(3-bromophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.

    Hydrochloride Formation: The (S)-enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include imines, amides, and other oxidized derivatives.

    Reduction: Products include primary amines and other reduced derivatives.

Scientific Research Applications

(S)-1-(3-bromophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(3-bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromophenyl)ethanamine: The non-chiral version of the compound.

    1-(4-bromophenyl)ethanamine: A similar compound with the bromine atom at the para position.

    1-(2-bromophenyl)ethanamine: A similar compound with the bromine atom at the ortho position.

Uniqueness

(S)-1-(3-bromophenyl)ethanamine hydrochloride is unique due to its chiral nature and the specific position of the bromine atom on the phenyl ring. This configuration can lead to distinct chemical and biological properties compared to its non-chiral or differently substituted analogs.

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBIRPQFCGDRY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172274-44-9
Record name (1S)-1-(3-bromophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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